
2-(3-Isopropylphenoxy)-N-methylethanamine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(3-Isopropylphenoxy)-N-methylethanamine”, there are studies on the protodeboronation of alkyl boronic esters, which could potentially be relevant .
Chemical Reactions Analysis
Again, while there isn’t specific information on the chemical reactions of “this compound”, there are studies on the reactions of similar compounds .
Scientific Research Applications
1. Analytical Methods in Toxicology
Research by Poklis et al. (2014) focused on the identification and quantification of N-benzyl phenethylamines derivatives, closely related to 2-(3-Isopropylphenoxy)-N-methylethanamine, in a case of severe intoxication. They developed a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for this purpose.
2. Cancer Research and Immunotherapy
Deyan Hou et al. (2007) in their study published in "Cancer research" investigated the IDO inhibitor 1-methyl-tryptophan, structurally similar to this compound, and its stereochemical variations in cancer immunotherapy. The research provided insights into how these compounds affect immunosuppressive enzymes and their potential in cancer treatment. See their work here.
3. Plant Physiology
C. R. Benedict et al. (1983) studied the effects of a similar compound, 2-(3,4-Dichlorophenoxy)-triethylamine, on rubber synthesis in guayule plants. Their findings, which can be found here, demonstrated increased rubber synthesis and enzyme activity in the plants, shedding light on chemical induction in plant physiology.
4. Biochemical Research
P. G. Murphy et al. (1992) explored the antioxidant properties of 2,6-diisopropylphenol, a molecule structurally related to this compound. They discovered that it acts as an antioxidant by forming a phenoxyl radical, similar to vitamin E. Their research is detailed here.
properties
IUPAC Name |
N-methyl-2-(3-propan-2-ylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)11-5-4-6-12(9-11)14-8-7-13-3/h4-6,9-10,13H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDLSLFIXNOTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651118 | |
| Record name | N-Methyl-2-[3-(propan-2-yl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-90-0 | |
| Record name | N-Methyl-2-[3-(propan-2-yl)phenoxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
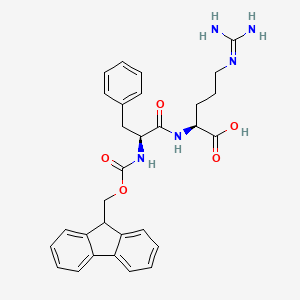
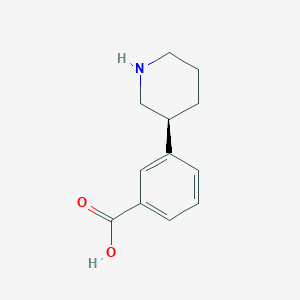
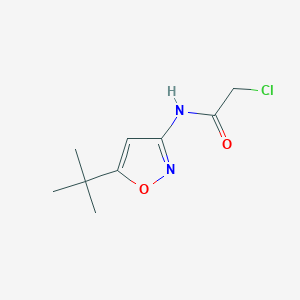

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)

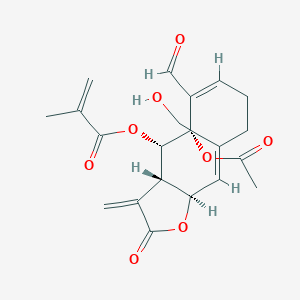
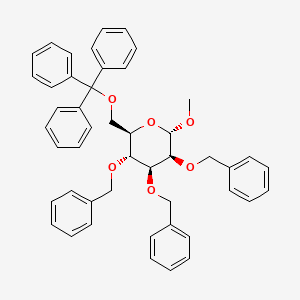
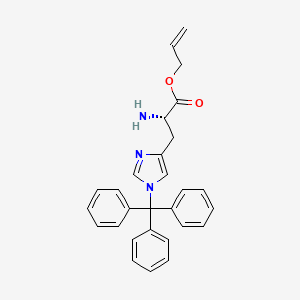


![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
